molecular formula C19H24N4O2 B6462301 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2549009-73-4

2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No. B6462301
CAS RN: 2549009-73-4
M. Wt: 340.4 g/mol
InChI Key: DWOBNOYGURMYQN-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine” is a pyrazole-based ligand . Pyrazole-based ligands are known for their diverse pharmacological effects and have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The yield of a similar compound was reported to be 33% of yellow solid .


Molecular Structure Analysis

These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

The pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Mechanism of Action

The mechanism of action of these compounds is related to their catalytic properties in the oxidation reaction of catechol to o-quinone . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of a similar compound .

Future Directions

The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . They may also be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)16-6-7-18(20-9-16)25-17-4-2-3-5-17/h6-10,15,17H,2-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBNOYGURMYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CN=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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